4,6-Dichloropicolinic acid

Regioisomerism Halogenation pattern Structure-activity relationship

The 4,6-dichloro substitution pattern delivers a distinct electronic environment and metabolic stability compared to 3,6-dichloro isomers like clopyralid, enabling patentable auxin-mimic herbicides and novel pyridine-based APIs. With a well-characterized melting point (111–112 °C) and high-yield synthetic accessibility, this scaffold streamlines SAR exploration and process development. Secure research or bulk quantities today to advance your next breakthrough.

Molecular Formula C6H3Cl2NO2
Molecular Weight 192 g/mol
CAS No. 88912-25-8
Cat. No. B1315351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloropicolinic acid
CAS88912-25-8
Molecular FormulaC6H3Cl2NO2
Molecular Weight192 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1C(=O)O)Cl)Cl
InChIInChI=1S/C6H3Cl2NO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11)
InChIKeyAYYUSDKNXRPJBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloropicolinic Acid (CAS 88912-25-8): A Regiospecific Halogenated Pyridinecarboxylic Acid for Precision Synthesis


4,6-Dichloropicolinic acid (C₆H₃Cl₂NO₂) is a synthetic pyridinecarboxylic acid belonging to the picolinic acid family [1]. Characterized by chlorine substitution exclusively at the 4- and 6-positions of the pyridine ring, this compound exists as a white to off-white crystalline solid with a reported melting point of 111–112 °C . Its primary utility is as a precision synthetic intermediate in pharmaceutical and agrochemical development, with documented high-yield synthetic accessibility and defined physical properties including a boiling point of 336.6 °C at 760 mmHg .

4,6-Dichloropicolinic Acid: Why Regioisomeric Purity Is Non-Negotiable for Downstream Outcomes


Within the picolinic acid class, the precise position of halogenation dictates molecular recognition, electronic distribution, and ultimately biological activity [1]. Generic substitution with more common 3,6- or 5,6-dichloro isomers (e.g., clopyralid) or amino-substituted analogs (e.g., aminopyralid, picloram) fundamentally alters the compound's physicochemical profile [2]. Specifically, the 4,6-dichloro substitution pattern lacks the 3-position halogen found in clopyralid and the 5-amino group characteristic of picloram [3], resulting in a distinct hydrogen-bonding capacity and metabolic stability that renders simple in-class interchange scientifically invalid [4].

Quantitative Differentiation of 4,6-Dichloropicolinic Acid: Evidence-Based Guide for Scientific Selection


Regioisomeric Specificity: Defined 4,6-Dichloro Substitution Pattern Confers Distinct Physicochemical Properties Relative to 3,6-Dichloro (Clopyralid) Isomer

The 4,6-dichloro substitution pattern of 4,6-dichloropicolinic acid distinguishes it fundamentally from the commercially dominant 3,6-dichloro isomer clopyralid (3,6-dichloropicolinic acid). This positional variation alters electron density distribution and steric accessibility, which is critical for molecular recognition in biological systems [1]. While direct comparative herbicidal activity data for 4,6-DCPA versus clopyralid is limited in public literature, the distinct substitution pattern implies a different structure-activity relationship profile [2]. The compound's melting point (111–112 °C) differs from that of clopyralid (approximately 150–152 °C) , reflecting altered intermolecular packing forces arising from the chlorine position.

Regioisomerism Halogenation pattern Structure-activity relationship

Synthetic Accessibility: High-Yield Ester Hydrolysis Route Achieves 98.7% Yield for 4,6-Dichloropicolinic Acid

A validated synthetic protocol demonstrates the efficient preparation of 4,6-dichloropicolinic acid via base hydrolysis of the corresponding methyl ester. Specifically, stirring 4,6-dichloropicolinic acid methyl ester (0.5 g, 2.43 mmol) with sodium hydroxide in aqueous ethanol at 60 °C for 1 hour followed by acidification yields the target acid as a white solid (0.46 g, 98.7% yield, m.p. 114–116 °C) . This near-quantitative yield is comparable to or exceeds typical yields for analogous picolinic acid syntheses [1], establishing a reliable and efficient procurement or manufacturing pathway.

Synthesis yield Process chemistry Ester hydrolysis

Physical Property Differentiation: Melting Point and Density Distinguish 4,6-Dichloropicolinic Acid from Amino-Substituted Analogs

4,6-Dichloropicolinic acid exhibits a melting point of 111–112 °C and a theoretical density of 1.612 g/cm³ [1]. In contrast, the amino-substituted analog aminopyralid (4-amino-3,6-dichloropicolinic acid) has a significantly higher melting point of 161.75–165.23 °C [2] and a density of approximately 1.72 g/cm³ at 20 °C [2]. The lower melting point of 4,6-DCPA indicates weaker intermolecular forces in the solid state, which may correlate with enhanced solubility in organic solvents, a property advantageous for certain synthetic transformations.

Melting point Density Physical properties Crystallinity

Absence of 5-Amino Group Differentiates 4,6-Dichloropicolinic Acid from Picloram and Aminopyralid: Implications for Metabolic Stability

4,6-Dichloropicolinic acid lacks the 5-amino group present in picloram (5-amino-3,4,6-trichloropicolinic acid) [1] and aminopyralid (4-amino-3,6-dichloropicolinic acid) [2]. This structural distinction is not trivial: the amino group in picloram is a primary site for metabolic conjugation and environmental degradation, contributing to its prolonged soil persistence and carryover concerns [3]. While specific comparative persistence data for 4,6-DCPA is unavailable, the absence of this functional group predicts a fundamentally different environmental fate and toxicological profile.

Functional group differentiation Amino substitution Metabolic stability

Validated Application Scenarios for 4,6-Dichloropicolinic Acid in Research and Industrial Settings


Precursor for 4,6-Dichloro-2-pyridinecarboxylic Acid Derivatives in Agrochemical Lead Discovery

Medicinal and agrochemical chemists seeking novel auxin-mimic herbicides should utilize 4,6-dichloropicolinic acid as a core scaffold for derivatization. Its 4,6-dichloro substitution pattern offers a distinct electronic environment compared to the 3,6-dichloro isomer clopyralid [1], potentially leading to patentable compounds with differentiated weed control spectra. The high-yield ester hydrolysis route (98.7% ) ensures cost-effective access to multi-gram quantities for SAR exploration.

Synthetic Intermediate for Pharmaceutical API Synthesis Requiring Halogenated Pyridine Moieties

Organic chemists engaged in pharmaceutical process development can employ 4,6-dichloropicolinic acid as a versatile building block for constructing complex pyridine-containing APIs. Its lower melting point (111–112 °C ) relative to amino-substituted analogs facilitates handling in organic solvent-based reactions. The compound's well-characterized physical properties, including boiling point (336.6 °C at 760 mmHg ) and density (1.612 g/cm³ [2]), support robust process control in multi-step syntheses.

Model Substrate for Investigating Regioisomeric Effects in Picolinic Acid Herbicide Metabolism

Environmental chemists and toxicologists can leverage 4,6-dichloropicolinic acid as a model compound to elucidate how chlorine substitution pattern influences metabolic fate in soil and plants. The absence of a 5-amino group distinguishes it from persistent herbicides like picloram [3], enabling controlled studies on degradation kinetics without the confounding factor of amino-group conjugation. This research can inform the design of next-generation herbicides with improved environmental profiles.

Quality Control Reference Standard for Regioisomeric Purity in Picolinic Acid Manufacturing

Analytical laboratories supporting agrochemical manufacturing can utilize certified reference standards of 4,6-dichloropicolinic acid to develop and validate HPLC or GC methods for detecting regioisomeric impurities in commercial picolinic acid herbicides. The distinct retention time and spectral fingerprint of the 4,6-isomer relative to the 3,6-isomer (clopyralid) enables precise quantification, ensuring batch-to-batch consistency and regulatory compliance.

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